molecular formula C12H16N4O B2478562 1-(3-(Pyrimidin-4-ylamino)azetidin-1-yl)pent-4-en-1-one CAS No. 2097911-40-3

1-(3-(Pyrimidin-4-ylamino)azetidin-1-yl)pent-4-en-1-one

Cat. No. B2478562
CAS RN: 2097911-40-3
M. Wt: 232.287
InChI Key: APWJRJPJCRSTIO-UHFFFAOYSA-N
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Description

“1-(3-(Pyrimidin-4-ylamino)azetidin-1-yl)pent-4-en-1-one” is a chemical compound that incorporates a pyrimidopyrimidine scaffold . This class of compounds has aroused great interest from researchers in the field of medical chemistry due to their privileged biological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4 H-pyrimido[1,6-a]pyrimidin-4-ones were obtained by the condensation of 4-aminopyrimidine with Meldrum’s acid or ethyl acetoacetate . Another study reported the synthesis of 2,3,4,7-tetrahydro-6 H-pyrimido[1,6-a]pyrimidin-6-one as cyclization products .


Chemical Reactions Analysis

The reactivity of the substituents attached to the pyrimidopyrimidine skeleton, including thione and amide groups, nucleophilic substitutions, condensations, ring transformations, and coordination chemistry, has been discussed in the literature .

Future Directions

The future directions for the study of “1-(3-(Pyrimidin-4-ylamino)azetidin-1-yl)pent-4-en-1-one” and similar compounds could involve further investigation of their chemistry and biological characteristics, as well as their potential applications in medical chemistry .

properties

IUPAC Name

1-[3-(pyrimidin-4-ylamino)azetidin-1-yl]pent-4-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c1-2-3-4-12(17)16-7-10(8-16)15-11-5-6-13-9-14-11/h2,5-6,9-10H,1,3-4,7-8H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWJRJPJCRSTIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1CC(C1)NC2=NC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Pyrimidin-4-ylamino)azetidin-1-yl)pent-4-en-1-one

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